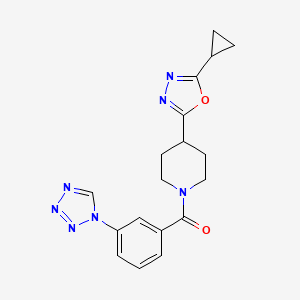

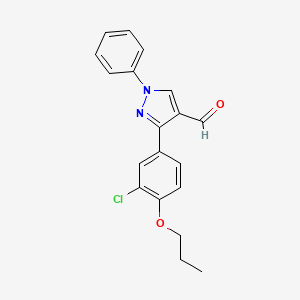

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones were designed by a bioisosteric replacement and hybrid strategy . These compounds were synthesized through a three-step procedure, with good yields .

Molecular Structure Analysis

The molecular structure of this compound includes a 1H-tetrazol-1-yl moiety and a 1,3,4-oxadiazol-2-yl moiety. The 1H-tetrazol-1-yl moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold .

Scientific Research Applications

Cytochrome P450 Inhibition The compound can potentially interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies have emphasized the importance of understanding the selectivity and potency of chemical inhibitors like ketoconazole for CYP3A4 and furafylline for CYP1A2 to predict drug-drug interactions during coadministration of multiple drugs (Khojasteh et al., 2011).

Biological Activities of Oxadiazole Derivatives 1,3,4-Oxadiazole, a structural component of the compound, exhibits a wide spectrum of biological activities. Research has revealed its presence in synthetic molecules with significant therapeutic potential, showing activity as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and more (Verma et al., 2019). Another study supports the vast biological applications of oxadiazole derivatives, emphasizing their effectiveness in various therapeutic areas (Jalhan et al., 2017).

DNA Interaction Certain structures similar to the mentioned compound, like Hoechst 33258, are known for strong binding to the minor groove of double-stranded B-DNA, mainly targeting AT-rich sequences. This binding characteristic is pivotal for designing drugs that interact with DNA (Issar & Kakkar, 2013).

Metal-Ion Sensing Applications The 1,3,4-oxadiazole component has been highlighted for its potential in developing chemosensors, particularly for metal-ion sensing, due to its high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. The synthetic routes and applications of 1,3,4-oxadiazoles in metal-ion sensing have been extensively reviewed, suggesting its significance in this domain (Sharma et al., 2022).

Mechanism of Action

Target of action

Compounds containing tetrazole and oxadiazole rings have been found to exhibit various biological activities . The specific targets of “(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” would depend on the specific structure of the molecule and its interactions with proteins or other molecules in the body.

properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2/c26-18(14-2-1-3-15(10-14)25-11-19-22-23-25)24-8-6-13(7-9-24)17-21-20-16(27-17)12-4-5-12/h1-3,10-13H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDUOHGSIRVNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2632139.png)

![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)

![Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2632142.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2632147.png)

![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)

![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2632161.png)